Cas no 2228389-36-2 (2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one)

2-Amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one is a chiral β-amino ketone derivative featuring a dioxolane-protected dihydroxyacetone moiety. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of the 2,2-dimethyl-1,3-dioxolane group enhances stability by protecting the ketone functionality, while the amino group offers reactivity for further derivatization. Its structural features make it suitable for asymmetric synthesis and the construction of complex heterocycles. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one structure
2228389-36-2 structure
商品名:2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one
CAS番号:2228389-36-2
MF:C8H15NO3
メガワット:173.209602594376
CID:6560668
PubChem ID:165883921

2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one
    • EN300-1987564
    • 2228389-36-2
    • インチ: 1S/C8H15NO3/c1-5(9)7(10)6-4-11-8(2,3)12-6/h5-6H,4,9H2,1-3H3
    • InChIKey: NYPMDVIWUJCERA-UHFFFAOYSA-N
    • ほほえんだ: O1C(C(C(C)N)=O)COC1(C)C

計算された属性

  • せいみつぶんしりょう: 173.10519334g/mol
  • どういたいしつりょう: 173.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 61.6Ų

2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1987564-0.5g
2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one
2228389-36-2
0.5g
$1124.0 2023-09-16
Enamine
EN300-1987564-1.0g
2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one
2228389-36-2
1g
$1172.0 2023-05-26
Enamine
EN300-1987564-0.05g
2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one
2228389-36-2
0.05g
$983.0 2023-09-16
Enamine
EN300-1987564-0.25g
2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one
2228389-36-2
0.25g
$1078.0 2023-09-16
Enamine
EN300-1987564-10.0g
2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one
2228389-36-2
10g
$5037.0 2023-05-26
Enamine
EN300-1987564-10g
2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one
2228389-36-2
10g
$5037.0 2023-09-16
Enamine
EN300-1987564-2.5g
2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one
2228389-36-2
2.5g
$2295.0 2023-09-16
Enamine
EN300-1987564-5g
2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one
2228389-36-2
5g
$3396.0 2023-09-16
Enamine
EN300-1987564-0.1g
2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one
2228389-36-2
0.1g
$1031.0 2023-09-16
Enamine
EN300-1987564-5.0g
2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one
2228389-36-2
5g
$3396.0 2023-05-26

2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one 関連文献

2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-oneに関する追加情報

Introduction to 2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one (CAS No. 2228389-36-2)

2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one, with the CAS number 2228389-36-2, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of amino acids and derivatives, characterized by its complex structure that includes an amino group and a dioxolane ring. The dioxolane ring is a key feature that imparts stability and reactivity to the molecule, making it an attractive candidate for the synthesis of more complex molecules.

The chemical structure of 2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one is defined by its IUPAC name, which accurately describes the arrangement of functional groups. The compound consists of a central propanone backbone with an amino group attached to one carbon atom and a 2,2-dimethyl-1,3-dioxolan-4-yl group attached to another. The dioxolane ring is a six-membered cyclic ether with two oxygen atoms and four carbon atoms, including two methyl groups that provide additional steric hindrance and stability.

In terms of physical properties, 2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one is typically a solid at room temperature with a melting point ranging from 70°C to 75°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. The compound's stability under various conditions makes it suitable for use in laboratory settings and industrial processes.

The synthesis of 2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one has been extensively studied in the literature. One common synthetic route involves the reaction of 1,3-propanediamine with 4-chloroacetophenone in the presence of a base such as potassium carbonate. This reaction forms an intermediate imine, which is then treated with ethylene glycol dimethyl acetal to form the dioxolane ring. The final step involves deprotection to yield the desired product. This synthetic pathway is efficient and scalable, making it suitable for large-scale production.

In the realm of medicinal chemistry, 2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one has shown promise as a building block for the synthesis of bioactive compounds. Recent studies have explored its potential as a precursor for the development of novel drugs targeting various diseases. For instance, researchers have synthesized derivatives of this compound that exhibit potent antiviral activity against influenza viruses. These derivatives were found to inhibit viral replication by interfering with key viral enzymes.

Beyond antiviral applications, 2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one has also been investigated for its potential as an anticancer agent. Studies have shown that certain derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell proliferation and survival. These findings highlight the compound's versatility and potential for further development in cancer therapy.

The biological activity of 2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one is not limited to antiviral and anticancer applications. Researchers have also explored its use as a chiral building block in asymmetric synthesis. The presence of multiple chiral centers in the molecule allows for the preparation of enantiomerically pure compounds through stereoselective reactions. This property is particularly valuable in pharmaceutical research where enantiomeric purity can significantly impact drug efficacy and safety.

In addition to its biological applications, 2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one has found use in materials science. Its unique chemical structure makes it suitable for the synthesis of functional polymers with tailored properties. For example, researchers have synthesized copolymers containing this compound that exhibit enhanced thermal stability and mechanical strength. These polymers have potential applications in areas such as coatings and adhesives.

The environmental impact of 2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one is another important consideration. Studies have shown that the compound is biodegradable under aerobic conditions and does not persist in the environment for extended periods. This property makes it a more environmentally friendly alternative to other organic compounds that may pose long-term ecological risks.

In conclusion, 2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-y l)propan - 1 - one (CAS No . 0), with its unique chemical structure and versatile properties , continues to attract significant interest across multiple scientific disciplines . Its potential applications in medicinal chemistry , materials science , and environmental science highlight its importance as a valuable research tool and building block . Ongoing research efforts are expected to uncover even more exciting possibilities for this fascinating compound .

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